

# A Comprehensive Technical Guide to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

**Cat. No.:** B571767

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural similarity to endogenous purines. This similarity allows it to function as a "bioisostere," effectively interacting with a wide range of biological targets, particularly protein kinases.<sup>[1][2]</sup> The introduction of a bromine atom at the 3-position of the pyrazole ring, yielding **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine**, provides a key intermediate for further chemical modification through cross-coupling reactions. This technical guide provides an in-depth overview of **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine**, including its physicochemical properties, synthesis protocols, and its significant role as a foundational scaffold in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

## Physicochemical Properties

The fundamental properties of **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine** are summarized below. These data are crucial for its handling, characterization, and use in synthetic chemistry.

| Property         | Value                                          | Reference |
|------------------|------------------------------------------------|-----------|
| Molecular Weight | 199.01 g/mol                                   | [3]       |
| Chemical Formula | C <sub>5</sub> H <sub>3</sub> BrN <sub>4</sub> | [3]       |
| CAS Number       | 1251033-27-8                                   | [3]       |
| Synonyms         | 3-bromo-2H-pyrazolo[3,4-d]pyrimidine           | [4]       |
| Appearance       | Typically a solid                              |           |
| Canonical SMILES | C1=NC2=C(C(=N1)Br)N=CN=C2                      |           |

## Synthesis and Experimental Protocols

The synthesis of **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a critical step for its subsequent use as a building block. While various methods exist for the bromination of heterocyclic compounds, a common approach involves electrophilic bromination of the parent 1H-pyrazolo[3,4-d]pyrimidine ring system.

## General Synthesis Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine**.

# Detailed Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of similar heterocyclic cores.

[1]

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
- Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1-1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.
- Reaction Conditions: Heat the reaction mixture to 60-100°C and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.
- Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold water and/or ethanol.<sup>[1]</sup> Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine**.
- Characterization: Confirm the structure and purity of the final compound using analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

## Applications in Drug Discovery and Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to mimic the purine ring of ATP allows it to bind competitively to the ATP-binding site of various protein kinases, which are often overactive in cancer and inflammatory diseases.<sup>[2][5]</sup>

## Role as a Scaffold for Kinase Inhibitors

The 3-bromo substituent serves as a versatile chemical handle, enabling the synthesis of diverse compound libraries via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of Structure-Activity Relationships (SAR) to optimize potency and selectivity against specific kinase targets. [6]

Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases:

- Epidermal Growth Factor Receptor (EGFR): Compounds based on this core have been developed as inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[7][8]
- Cyclin-Dependent Kinases (CDKs): The scaffold is used to design inhibitors of CDKs, such as CDK2, which are crucial regulators of the cell cycle and are often dysregulated in tumors. [2]
- Bruton's Tyrosine Kinase (BTK) and Src Family Kinases: Pyrazolo[3,4-d]pyrimidines have been investigated as inhibitors of BTK and other kinases like c-Src and c-Abl, which are involved in B-cell malignancies and other cancers.[6][9]

## Representative Signaling Pathway: EGFR Inhibition

The diagram below illustrates the central role of EGFR in cell signaling and how pyrazolo[3,4-d]pyrimidine-based inhibitors can block its downstream effects.



[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based drug.

## Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from **3-Bromo-1H-pyrazolo[3,4-d]pyrimidine**, standardized biological assays are employed.

## Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.

- Reagents and Materials: Purified recombinant kinase (e.g., EGFR), corresponding substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96- or 384-well plate, add the kinase, the substrate peptide, and the test compound dilution. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity. e. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC<sub>50</sub> value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

## Protocol: Cell Viability (MTT) Assay

This cell-based assay measures the effect of a compound on the proliferation and viability of cancer cells.[\[10\]](#)

- Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will

reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the  $GI_{50}$  or  $IC_{50}$  value, the concentration at which cell growth is inhibited by 50%.

## Conclusion

**3-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a molecule of significant interest to the drug discovery community. Its molecular weight of 199.01 g/mol and its versatile chemical nature make it an ideal starting point for the synthesis of potent and selective modulators of clinically relevant biological targets.<sup>[3]</sup> The robust synthetic routes available, coupled with its proven utility as a pharmacophore for kinase inhibition, ensure that this scaffold will continue to be a valuable tool in the development of novel therapeutics for cancer and other proliferative diseases.<sup>[5][7][10]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1H-Pyrazolo[3,4-D]Pyrimidine - Protheragen [protheragen.ai]
- 4. klamar-reagent.com [klamar-reagent.com]

- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR<sup>T790M</sup> - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b571767#3-bromo-1h-pyrazolo-3-4-d-pyrimidine-molecular-weight>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)